molecular formula C7H9NO2 B051025 (2-Methoxypyridin-4-yl)methanol CAS No. 123148-66-3

(2-Methoxypyridin-4-yl)methanol

Cat. No.: B051025
CAS No.: 123148-66-3
M. Wt: 139.15 g/mol
InChI Key: YENBVKZRNXXJSF-UHFFFAOYSA-N
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Description

(2-Methoxypyridin-4-yl)methanol is an organic compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . It is a derivative of pyridine, featuring a methanol group attached to the 4-position and a methoxy group at the 2-position of the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2-Methoxypyridin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2-Methoxypyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methoxypyridin-4-yl)methanol is unique due to the presence of both a methoxy group and a methanol group on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2-methoxypyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-7-4-6(5-9)2-3-8-7/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENBVKZRNXXJSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560641
Record name (2-Methoxypyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123148-66-3
Record name (2-Methoxypyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of ethyl 2-methoxy-pyridine-4-carboxylate (0.93 g, 5 mmol) in ether (5 ml) was added to lithium aluminium hydride (0.3 g, 8 mmol) in ether (10 ml) cooled to 5° C. and the mixture stirred for 2 hours. Water was added, the mixture was filtered through diatomaceous earth and the pad was washed through with ethyl acetate. The filtrate was extracted with ethyl acetate and the combined extracts were washed with brine, dried (MgSO4) and the solvent removed by evaporation to give 4-hydroxymethyl-2-methoxypyridine (0.64 g, 89%) as a yellow oil.
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
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Quantity
10 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

(2-Chloro-pyridin-4-yl)-methanol (2.82 g, 19.67 mmol) was refluxed with 25 wt. % sodium methoxide (25 ml) solution for 24 hr. After cooling to room temperature, the mixture was evaporated in vacuo and the residue was purified by silica gel column chromatography (eluent, EA:hexane (1:1)) to afford 1.8 g (60%) of (2-Methoxy-pyridin-4-yl)-methanol as a pale brown oil. 1H NMR (200 MHz, CDCl3) δ 2.16 (3H, s), 2.21 (3H, s), 5.13 (2H, s), 6.99 (1H, d, J=5.6 Hz), 8.11 (1H, br. s), 8.12 (1H, s), 8.23 (1H, d, J=5.6 Hz).
Quantity
2.82 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
25 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a suspension of lithium aluminum hydride (2.92 g) in diethyl ether (200 ml) and THF (50 mL) was added dropwise a solution of methyl 2-methoxyisonicotinate (8.57 g) in diethyl ether (50 mL) at 0° C., and the reaction mixture was stirred at 0° C. for 20 min. Water (3.0 mL), 4N aqueous sodium hydroxide solution (3.0 mL) and water (9.0 mL) were successively added to the reaction mixture at 0° C., and the mixture was stirred at room temperature for 15 min. The resulting white precipitate was filtered off, and the solvent in the filtrate was evaporated under reduced pressure to give a crude product of the title compound (6.74 g) as a pale-yellow oil. This compound was used for the next step without further purification.
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.57 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

To a 0° C. solution of 2-methoxyisonicotinic acid (M1) (490 mg, 3.20 mmol) in anhydrous THF (15 ml) was added dropwise LAH (3.20 ml, 6.40 mmol) (2.0 N in Et2O), and the mixture was stirred at room temperature for overnight. The reaction mixture was cooled back to 0° C. and 0.28 ml H2O, 0.21 ml of 20% NaOH solution, 0.98 ml H2O were added drop-wise sequentially and stirred for 1 h. The solid was filtered and washed with THF and the filtrate was concentrated to give (2-methoxypyridin-4-yl)methanol (M2) as a clear oil that gave a mass ion (ES+) of 140.1 for M+H+.
Quantity
490 mg
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.21 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.98 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methoxypyridin-4-yl)methanol
Reactant of Route 2
(2-Methoxypyridin-4-yl)methanol
Reactant of Route 3
(2-Methoxypyridin-4-yl)methanol
Reactant of Route 4
(2-Methoxypyridin-4-yl)methanol
Reactant of Route 5
(2-Methoxypyridin-4-yl)methanol
Reactant of Route 6
Reactant of Route 6
(2-Methoxypyridin-4-yl)methanol

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